N-(2-ethyl-6-methylphenyl)-2-(4-methylphenoxy)propanamide
Overview
Description
N-(2-ethyl-6-methylphenyl)-2-(4-methylphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group attached to a phenyl ring, which is further substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-6-methylphenyl)-2-(4-methylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethyl-6-methylaniline and 4-methylphenol as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 2-ethyl-6-methylaniline with a suitable acylating agent, such as propanoyl chloride, to form an intermediate amide.
Coupling Reaction: The intermediate amide is then subjected to a coupling reaction with 4-methylphenol in the presence of a base, such as sodium hydroxide, to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and ethanol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ethyl-6-methylphenyl)-2-(4-methylphenoxy)propanamide can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl rings are replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2-ethyl-6-methylphenyl)-2-(4-methylphenoxy)propanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(4-methylphenoxy)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological effect. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
- N-(2-ethylphenyl)-2-(4-methylphenoxy)propanamide
- N-(2-methylphenyl)-2-(4-methylphenoxy)propanamide
- N-(2-ethyl-6-methylphenyl)-2-(4-chlorophenoxy)propanamide
Comparison: N-(2-ethyl-6-methylphenyl)-2-(4-methylphenoxy)propanamide is unique due to the specific substitution pattern on the phenyl rings. The presence of both ethyl and methyl groups on the phenyl ring enhances its steric and electronic properties, potentially leading to different reactivity and biological activity compared to similar compounds. The comparison highlights the importance of structural variations in determining the compound’s properties and applications.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-methylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-16-8-6-7-14(3)18(16)20-19(21)15(4)22-17-11-9-13(2)10-12-17/h6-12,15H,5H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUGLCJSEJPTPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=CC=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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